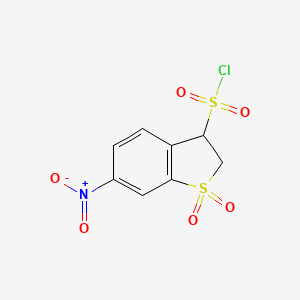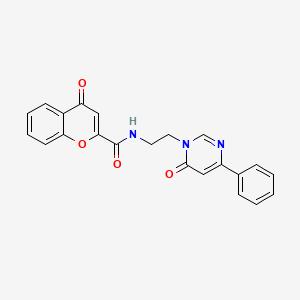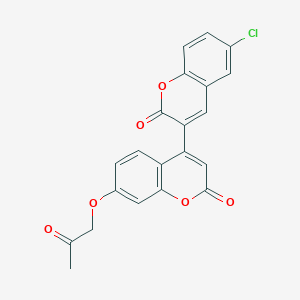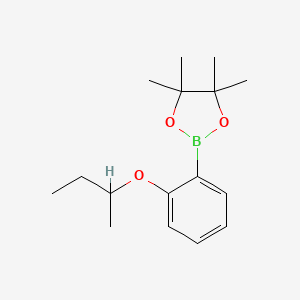
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as BODIPY (boron-dipyrromethene), is a fluorescent dye that has gained significant attention in scientific research applications due to its unique properties. BODIPY is widely used in various fields, including biochemistry, material science, and medicinal chemistry.
作用機序
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane works by absorbing light energy and then releasing it as fluorescence. The absorption of light by 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane results in the excitation of electrons to higher energy levels. The excited electrons then release energy in the form of fluorescence, which can be detected and measured. The fluorescent properties of 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it an excellent tool for imaging and tracking biological molecules.
Biochemical and Physiological Effects
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have minimal effects on biochemical and physiological processes, making it a safe and reliable tool for scientific research. 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is non-toxic and does not interfere with cellular processes, making it an ideal fluorescent probe for in vivo applications.
実験室実験の利点と制限
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages over other fluorescent dyes. It has high photostability, meaning that it can withstand prolonged exposure to light without losing its fluorescent properties. It also has a high quantum yield, which means that it produces a high fluorescence signal relative to the amount of light absorbed. However, 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane does have some limitations. It has a narrow absorption spectrum, which limits its use in multicolor imaging. It is also sensitive to pH changes, which can affect its fluorescence properties.
将来の方向性
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has many potential future applications. One area of interest is the development of 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-based biosensors for detecting various biomolecules, such as glucose and neurotransmitters. Another area of interest is the development of 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-based materials for optoelectronic applications, such as solar cells and light-emitting diodes. Additionally, the development of new 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives with improved properties, such as broader absorption spectra and increased photostability, is an active area of research.
合成法
The synthesis of 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of pyrrole and aldehyde in the presence of a boron source. The reaction produces a highly stable and fluorescent compound that can be modified to suit various applications. 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be easily synthesized in a few steps and is commercially available, making it a popular choice for many researchers.
科学的研究の応用
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been extensively used in scientific research due to its unique fluorescent properties. 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a fluorescent probe for imaging and tracking biological molecules, such as proteins, DNA, and RNA. It can also be used to study the dynamics of cellular processes, such as protein trafficking and signal transduction. 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has found applications in various fields, including biochemistry, material science, and medicinal chemistry.
特性
IUPAC Name |
2-(2-butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-7-12(2)18-14-11-9-8-10-13(14)17-19-15(3,4)16(5,6)20-17/h8-12H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXIADVACJUNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2609937.png)
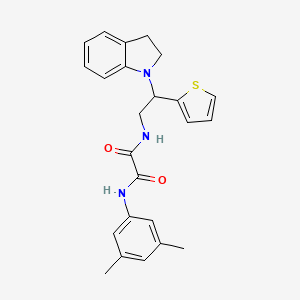
![2-[(4-Chlorophenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one](/img/structure/B2609941.png)
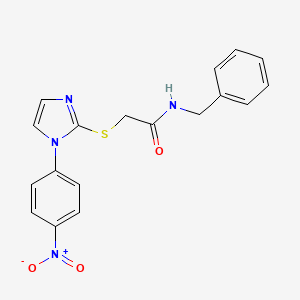
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2609946.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-N-(3-methylphenyl)amine](/img/structure/B2609948.png)
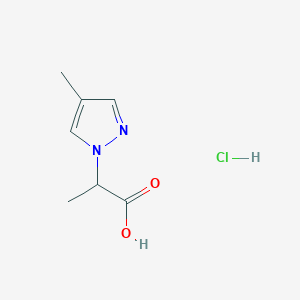
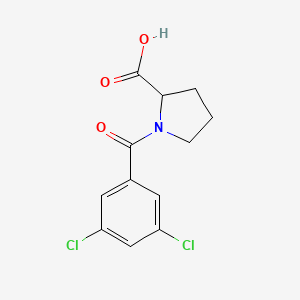
![3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2609951.png)
![2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2609952.png)
![N-[(4-fluorophenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2609954.png)
